molecular formula C14H17NO3 B15337975 Ethyl 3-(4-Methoxy-3-indolyl)propanoate

Ethyl 3-(4-Methoxy-3-indolyl)propanoate

Cat. No.: B15337975
M. Wt: 247.29 g/mol
InChI Key: SSHKDUUYFBTLLW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Methoxy-3-indolyl)propanoate is an indole-based ester derivative characterized by a methoxy group at the 4-position of the indole ring and an ethyl propanoate side chain at the 3-position. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their structural resemblance to bioactive molecules. The methoxy group at the 4-position likely modulates electronic properties, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(4-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO3/c1-3-18-13(16)8-7-10-9-15-11-5-4-6-12(17-2)14(10)11/h4-6,9,15H,3,7-8H2,1-2H3

InChI Key

SSHKDUUYFBTLLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of MFCD31977889 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

MFCD31977889 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of new derivatives.

Scientific Research Applications

MFCD31977889 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, MFCD31977889 could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD31977889 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play a role in the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

  • Ethyl 3-(1-Methoxy-1H-3-indolyl)-3-oxopropanoate (Compound 7): This compound features a methoxy group at the 1-position of the indole ring and a 3-oxopropanoate chain. It serves as a key intermediate in synthesizing indole-fused pyridones .
  • Ethyl 3-(6-Methoxy-3-indolyl)propanoate: Substitution at the 6-position (vs. 4-position) may influence π-stacking interactions in biological systems.

Non-Indole Propanoate Esters

  • Ethyl 3-(Methylthio)propanoate: A volatile ester identified in pineapple pulp and core, contributing to fruity aromas. Unlike the indole-based compound, its simpler structure (methylthio group) enhances volatility and odor activity (OAV = 91.21 µg·kg⁻¹ in pulp) .
  • Ethyl 3-(Isopropylamino)propanoate: Used in synthesizing the insecticide Benfuracarb, this compound replaces the indole ring with an isopropylamino group. The amino functionality enables nucleophilic reactions critical in carbamate synthesis, highlighting its agrochemical utility vs.

Aromatic and Heterocyclic Propanoates

  • Ethyl 3-Cyano-3-(4-methoxy-2-nitrophenyl)propanoate: Features a nitro-substituted phenyl ring instead of indole. The electron-withdrawing nitro group enhances electrophilicity, making it reactive in Michael additions or cyclization reactions. This contrasts with the electron-rich indole core, which may participate in π-π interactions .
  • Ethyl 3-(4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate: A coumarin derivative with a chromene oxygen atom.

Key Research Findings

Physicochemical Properties

  • Volatility: Ethyl 3-(methylthio)propanoate’s low molecular weight (≈148 g/mol) and methylthio group enhance volatility, unlike bulkier indole derivatives .
  • Polarity: Methoxy and indole groups increase hydrophilicity compared to nitro- or cyano-substituted propanoates (e.g., Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituent Application Key Property Reference
Ethyl 3-(4-Methoxy-3-indolyl)propanoate 4-methoxyindole Pharmaceutical intermediate High hydrophobicity (indole core)
Ethyl 3-(1-Methoxy-1H-3-indolyl)-3-oxopropanoate 1-methoxyindole, ketone Synthetic intermediate Reactive ketone for cyclization
Ethyl 3-(Methylthio)propanoate Methylthio Food flavoring High volatility (OAV = 91.21 µg·kg⁻¹)
Ethyl 3-(Isopropylamino)propanoate Isopropylamino Agrochemical synthesis Nucleophilic amino group

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
This compound ~245 (estimated) ~2.5 4
Ethyl 3-(4-Methyl-2-oxochromen-3-yl)propanoate 318.4 3.1 5
Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate 278.3 1.8 6

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